molecular formula C₂₅H₃₁NO₇ B1140936 6|A-Hydroxy Deflazacort CAS No. 1262053-48-4

6|A-Hydroxy Deflazacort

Cat. No. B1140936
CAS RN: 1262053-48-4
M. Wt: 457.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6|A-Hydroxy Deflazacort is a synthetic glucocorticoid that is used for the treatment of various inflammatory and autoimmune diseases. It is a modified form of deflazacort, which is a corticosteroid that has been used for many years in the treatment of inflammatory conditions. The modification of deflazacort to 6|A-Hydroxy Deflazacort has been shown to increase its potency and reduce some of its side effects.

Scientific Research Applications

  • Pharmacokinetics and Metabolism

    Deflazacort, including its metabolites such as 6β-Hydroxy-21-desacetyl deflazacort, is studied for its pharmacokinetic properties and metabolism in the human body. It is a synthetic steroid with high glucocorticoid activity, used as an anti-inflammatory agent. The metabolism involves rapid de-acetylation and hydroxylation processes (Bernareggi et al., 1987).

  • Drug Interaction Potential

    In vitro studies have evaluated the drug interaction potential of 6β-Hydroxy-21-desacetyl deflazacort, focusing on its interactions with cytochrome P450 enzymes and transporters. These studies help understand how the drug might interact with other medications and the potential for drug-drug interactions (Ma et al., 2021).

  • Therapeutic Efficacy

    Deflazacort has been reviewed for its therapeutic efficacy in various conditions such as rheumatoid arthritis, juvenile chronic arthritis, severe asthma, nephrotic syndrome, Duchenne dystrophy, systemic lupus erythematosus, uveitis, and transplantation. Its efficacy is often compared with other corticosteroids like prednisone or methylprednisolone (Markham & Bryson, 1995).

  • Use in Epilepsy Treatment

    Deflazacort has been compared with hydrocortisone in the treatment of drug-resistant epilepsy in children, showing similar efficacy but with a less worrying adverse-effect profile (Grosso et al., 2008).

  • Metabolite Analysis

    Research has also been conducted on the isolation and identification of deflazacort metabolites in different species, including humans. This research aids in understanding the drug's metabolic pathways and its various forms in the body (Martinelli et al., 1979).

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYEKPVHOQAHA-BDRTZENUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652602
Record name 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6|A-Hydroxy Deflazacort

CAS RN

1262053-48-4
Record name 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.